2-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Overview

Description

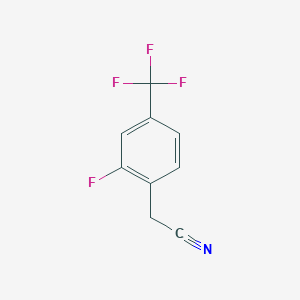

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a chemical compound with the empirical formula C9H5F4N . It is a white crystalline mass or needles . It is used in the preparation of aminopyridines through amination reactions . It is also used in the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene cyano-substituted distyrylbenzene derivative, a novel n-type organic semiconductor .

Molecular Structure Analysis

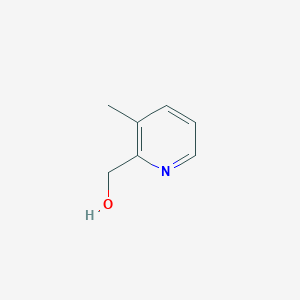

The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile can be represented by the SMILES string FC(F)(F)C1=CC=C(CC#N)C(F)=C1 . The InChI representation is 1S/C9H5F4N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 .Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile has a molecular weight of 203.14 . It is a solid at room temperature . The refractive index n20/D is 1.451 (lit.) . The boiling point is 222-223 °C (lit.) , and the density is 1.364 g/mL at 25 °C (lit.) .Scientific Research Applications

Reactivity and Impurity Characterization

An uncommon reactivity of 2-fluoro-4-(trifluoromethyl)phenylacetonitrile has been reported, where the compound loses three fluorine atoms, resulting in the formation of a trimeric impurity. This trimeric compound has been isolated and characterized using NMR and MS/MS studies, and an unprecedented mechanism for this reactivity has been proposed (Stazi et al., 2010).

Novel Synthesis Applications

A novel method for the synthesis of α-fluoroacetonitriles using benzaldehyde cyanohydrin trimethylsilylethers treated with diethylaminosulfur trifluoride (DAST) has been developed. This method, applicable for introducing fluorine alpha to a cyano group, also allows for the synthesis of 2-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).

Electrochemical Fluorination

Electrochemical fluorination studies have shown that compounds like phenylacetonitrile undergo transformations upon fluorination. For instance, the cyano group can be transformed into a trifluoromethyl group, revealing potential applications in modifying aromatic compounds electrochemically (Shainyan & Danilevich, 2006).

Photoredox Systems in Fluoromethylation

Research in photoredox catalysis has shown potential for efficient and selective radical fluoromethylation. This includes the development of fluoromethylating reagents and processes involving visible-light-induced single-electron-transfer (SET) for the fluoromethylation of carbon-carbon multiple bonds (Koike & Akita, 2016).

Synthesis of Trifluoromethylated Analogues

Research has been conducted on the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, indicating the potential use of 2-fluoro-4-(trifluoromethyl)phenylacetonitrile in developing novel compounds with potential biological applications (Sukach et al., 2015).

Safety and Hazards

When handling 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile, personal protective equipment and face protection should be worn . It should not get in eyes, on skin, or on clothing . Adequate ventilation should be ensured to avoid inhalation . Dust formation should be avoided . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

properties

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGSJWMEAQTLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372168 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

CAS RN |

239087-11-7 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239087-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unexpected reactivity was observed with 2-fluoro-4-(trifluoromethyl)phenylacetonitrile?

A1: The research paper highlights the discovery of an unexpected trimeric impurity formed during the synthesis or storage of 2-fluoro-4-(trifluoromethyl)phenylacetonitrile []. This finding suggests that the compound may be prone to unexpected reactions, potentially impacting its use in further chemical synthesis or applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1302343.png)